3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a thiophene ring, a trimethoxybenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached via a nucleophilic substitution reaction using a suitable benzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide: The parent compound.
3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-thiol: A thiol derivative of the parent compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O5S/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-18-16(21)17-19-15(20-25-17)13-5-4-6-26-13/h4-8H,9H2,1-3H3,(H,18,21) |
InChI Key |
PEDBBVLZLOXCBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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